Paniculidine C

概要

説明

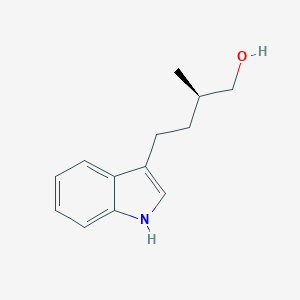

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is a chiral compound that features an indole moiety, which is a significant structural component in many biologically active molecules. The indole ring system is known for its aromatic properties and is found in various natural products and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methyl-1-butanol.

Reaction Conditions: The indole is first functionalized at the 3-position using a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for yield and purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.

化学反応の分析

Types of Reactions

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: 2-Methyl-4-(1H-indole-3-yl)-butanone.

Reduction: 2-Methyl-4-(1H-indole-3-yl)-butane.

Substitution: 5-Nitro-®-2-Methyl-4-(1H-indole-3-yl)-1-butanol.

科学的研究の応用

Biological Activities

Paniculidine C has garnered attention due to its notable biological activities, particularly in the following areas:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of certain cancer cells, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. Studies have reported its effectiveness against various pathogens, which positions it as a promising candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties, potentially benefiting conditions characterized by inflammation. This effect is attributed to its ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Case Study 1: Anticancer Efficacy : In a study involving human breast cancer cell lines, this compound was shown to induce apoptosis and inhibit cell cycle progression. The findings suggest that it may serve as a viable option for adjunct therapy in cancer treatment.

- Case Study 2: Antimicrobial Testing : A comprehensive evaluation of this compound against various bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria. This study supports its potential use in developing new antibiotic formulations .

Pharmacological Insights

This compound's pharmacological profile indicates several mechanisms through which it exerts its effects:

- Cell Signaling Pathways : The compound appears to influence key signaling pathways involved in cancer progression and inflammation. For example, it can modulate the NF-κB pathway, which is crucial for regulating immune responses and cell survival .

- Synergistic Effects : When combined with other therapeutic agents, this compound may exhibit synergistic effects, enhancing overall efficacy while potentially reducing required dosages of conventional drugs .

Data Tables

作用機序

The mechanism of action of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol involves its interaction with specific molecular targets:

Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

(S)-2-Methyl-4-(1H-indole-3-yl)-1-butanol: The enantiomer of the compound, which may have different biological activities.

Indole-3-butanol: A simpler analog lacking the methyl group, used in similar research contexts.

Indole-3-propanol: Another analog with a shorter carbon chain, also studied for its biological activities.

Uniqueness

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its interaction with biological targets and its overall pharmacological profile.

生物活性

Paniculidine C is a naturally occurring alkaloid derived from the roots of Murraya paniculata, a member of the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly its potential anti-inflammatory and anti-tumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique indole structure, which is common among many bioactive compounds. The molecular formula for this compound is , and it has a molecular weight of 275.38 g/mol. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial for conditions characterized by chronic inflammation.

2. Anti-tumor Properties

This compound has also been investigated for its anti-tumor effects. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of NF-κB Pathway : this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a critical role in the expression of inflammatory genes.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Study 1: Anti-cancer Efficacy

In a recent study published in Phytomedicine, researchers evaluated the efficacy of this compound on human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity. The study concluded that this compound could be a promising candidate for further development as an anti-cancer agent.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on LPS-stimulated macrophages revealed that treatment with this compound significantly reduced the expression levels of inflammatory markers. The findings suggest that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

特性

IUPAC Name |

(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRKMFRRDQIRV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CNC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。